Diisotridecyl maleate

Description

Contextualization within Ester Chemistry and Maleate (B1232345) Derivatives

Diisotridecyl maleate is a significant example within the broad category of esters, which are compounds derived from an acid (in this case, maleic acid) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl group. Specifically, it is a diester, meaning both carboxylic acid groups of maleic acid have formed an ester linkage with isotridecyl alcohol.

Maleate derivatives, esters of maleic acid, form a versatile class of chemical compounds with a wide array of industrial applications. industrialchemicals.gov.au These esters are characterized by the presence of a carbon-carbon double bond within the maleate moiety, which can be exploited for further chemical reactions, such as polymerization or addition reactions. Maleic acid esters with medium to long alkyl chains are utilized in various sectors, including as components in paints and varnishes, and as intermediates in chemical manufacturing. industrialchemicals.gov.au

The properties of maleate esters are heavily influenced by the nature of the alcohol group. Longer chain esters, such as this compound, typically exhibit lower volatility and greater lubricity compared to their shorter-chain counterparts. In polymer science, maleate derivatives are used as comonomers to impart specific properties like flexibility and durability to polymers such as polyvinyl chloride (PVC). justdial.com The synthesis of maleate derivatives can be achieved through various catalytic processes, including stereoselective methods that control the geometry of the final product. tandfonline.com Research has also explored the creation of multiallyl maleate resins from epoxy formaldehyde (B43269) resins, which yield cross-linked products with favorable thermal properties and low water absorption. acs.org

Historical Trajectory and Evolution of Research on this compound

While a detailed historical timeline exclusively for this compound is not extensively documented in seminal literature, its development can be understood within the broader evolution of industrial esters and plasticizers. The synthesis and application of maleic acid diesters as raw materials gained traction with the growth of the polymer and chemical industries. For instance, the synthesis of sulfosuccinic acid diesters, which are effective wetting agents, utilizes maleic acid diesters as precursors. google.com Early patents from the 1930s and 1940s describe the production of these related compounds, though scalable industrial methods were a challenge. google.com

Research specifically mentioning long-chain maleate esters like ditridecyl maleate appears more frequently in patent literature from the latter half of the 20th century. A 1982 patent, for example, describes the use of ditridecyl maleate in the preparation of surfactants for polyurethane foams. googleapis.com This indicates that by this period, the compound was being investigated for specialized applications beyond general plasticizing. The evolution of research has been driven by the demand for high-performance additives in lubricants, polymers, and other specialty chemicals. The transition from general-purpose plasticizers to more specialized molecules with specific functionalities marks a key trend in the research trajectory of compounds like this compound.

Contemporary Research Landscape and Emerging Areas of Inquiry

In the contemporary research landscape, this compound is primarily investigated for its functional properties as an industrial chemical. A significant area of application is in the field of lubrication, where it is studied as a component of anti-wear additives. industrialchemicals.gov.augoogle.com A Korean patent describes its use as an ester-based oil in combination with molybdenum dithiocarbamate (B8719985) to form a long-lasting anti-wear composition for lubricating oils. google.com

Its role as a chemical intermediate continues to be relevant. For example, it serves as a starting material in the synthesis of diisodecyl sulfosuccinate (B1259242), a compound used in various formulations. google.com Furthermore, its function as a plasticizer remains a key application, contributing to the flexibility and durability of plastic materials. nih.gov

Emerging areas of inquiry are often linked to broader trends in materials science and industrial chemistry. Research into maleate copolymers as viscosity index improvers for lubricating oils represents a related and advancing field. researchgate.net Studies show that the effectiveness of these copolymers can be tuned by altering the alkyl chain length of the maleate ester, suggesting a potential area for further optimization involving isotridecyl groups. researchgate.net Moreover, the global push towards more sustainable and environmentally benign materials is influencing chemical research. This includes the development of new plasticizers and additives derived from renewable resources or designed for biodegradability, which may represent a future avenue of investigation for novel maleate esters. researchgate.net The study of polymer blends and composites to create materials with enhanced mechanical and thermal properties is another active research domain where functional additives like this compound could be explored. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

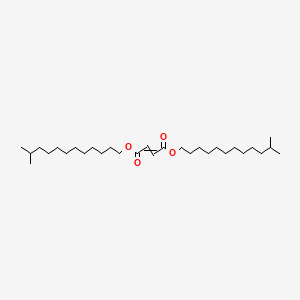

| CAS Number | 53817-59-7 |

| Molecular Formula | C30H56O4 |

| Molecular Weight | 480.76 g/mol |

| Boiling Point | 539 °C at 760 mmHg |

| Flash Point | 252.6 °C |

| Density | 0.915 g/cm³ |

| Refractive Index | 1.462 |

| Data sourced from LookChem. lookchem.com |

Properties

CAS No. |

53817-59-7 |

|---|---|

Molecular Formula |

C30H56O4 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

bis(11-methyldodecyl) but-2-enedioate |

InChI |

InChI=1S/C30H56O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h23-24,27-28H,5-22,25-26H2,1-4H3 |

InChI Key |

JEHBOJVFHNCQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Diisotridecyl Maleate

Classical Esterification Techniques

The foundational methods for synthesizing Diisotridecyl maleate (B1232345) are rooted in classical esterification reactions. These techniques are well-established and rely on the direct reaction between a carboxylic acid (or its anhydride) and an alcohol.

Acid-Catalyzed Esterification Processes

The most common route for producing esters is the Fischer-Speier esterification, a reversible acid-catalyzed condensation reaction. libretexts.org In the synthesis of Diisotridecyl maleate, this involves reacting maleic acid or maleic anhydride (B1165640) with isotridecyl alcohol in the presence of a strong acid catalyst.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the maleic acid or anhydride. This activation step significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack : The alcohol (isotridecyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water : The intermediate eliminates a molecule of water, and a double bond is re-formed between the carbon and oxygen.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final monoester product. The process is then repeated for the second carboxylic acid group to form the diester, this compound.

The reaction is an equilibrium process. libretexts.org To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. libretexts.org

Esterification with Dehydrating Agent Assistance

The removal of water is a critical factor in driving the Fischer esterification towards completion. Concentrated sulfuric acid is often used not only for its catalytic properties but also for its role as a powerful dehydrating agent. vedantu.comquora.com By sequestering the water produced during the reaction, it prevents the reverse reaction (ester hydrolysis) and forces the equilibrium to the right, thereby increasing the yield of this compound. quora.com

Other methods to remove water include azeotropic distillation, where a solvent that forms an azeotrope with water (like toluene) is used to carry the water away from the reaction mixture as it is formed. The effectiveness of water removal directly correlates with the final conversion to the ester.

Table 1: Effect of Water Removal on Esterification Yield This table provides illustrative data based on general principles of esterification reactions.

| Condition | Description | Typical Conversion to Ester (%) |

|---|---|---|

| No Water Removal | A closed system where water remains in the reaction mixture. | 60-70% |

| With Dehydrating Agent | Addition of a chemical dehydrating agent like concentrated H₂SO₄. | >90% |

| Azeotropic Distillation | Continuous removal of water via an azeotrope with a solvent. | >95% |

Catalytic Synthesis Approaches

Modern advancements in catalyst technology have introduced more efficient, selective, and environmentally benign methods for synthesizing esters like this compound. These approaches are broadly categorized into heterogeneous and homogeneous catalysis, with a growing emphasis on green chemistry principles.

Heterogeneous Catalysis (e.g., Solid Acids, Zeolites)

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid reactants. wikipedia.org This approach offers significant advantages, including simplified catalyst separation (often by simple filtration), potential for catalyst recycling, reduced equipment corrosion, and cleaner waste streams. researchgate.netresearchgate.net

For maleate synthesis, solid acid catalysts are particularly relevant. These include:

Ion-Exchange Resins : Strong-acid cation-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst-15), have proven effective for esterifying maleic acid. researchgate.netresearchgate.net These catalysts possess Brønsted acid sites that mimic the function of sulfuric acid but are immobilized on a solid support.

Zeolites : These are microporous aluminosilicate (B74896) minerals with well-defined pore structures and strong acid sites. Their shape-selectivity can be advantageous, and they are stable at high temperatures.

Supported Acids : Other solid acids, like dodecatungstophosphoric acid supported on K-10 clay, have also been used for the esterification of maleic acid. researchgate.net

The reaction mechanism on a solid acid catalyst involves the adsorption of reactants onto the active sites on the catalyst surface, the surface reaction itself, and subsequent desorption of the products. wikipedia.org The reusability of these catalysts makes them economically and environmentally attractive for industrial-scale production. researchgate.net

Table 2: Comparison of Heterogeneous Catalysts for Dialkyl Maleate Synthesis Data is representative of esterification of dicarboxylic acids with alcohols using various solid acid catalysts.

| Catalyst | Reactants | Temperature (°C) | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Amberlyst-15 researchgate.net | Maleic acid, Butanol | 100 | >95 | High activity, good reusability, commercially available. researchgate.netresearchgate.net |

| Indion-170 researchgate.net | Maleic acid, Ethanol | 78 (reflux) | High | Effective at reflux temperatures, reusable. researchgate.net |

| Zeolite H-Beta | Phthalic Anhydride, 2-Ethylhexanol | 160 | ~98 | High thermal stability, shape selectivity. |

| DTP/K-10 Clay researchgate.net | Maleic acid, Ethanol | 78 (reflux) | Moderate | Supported acid, demonstrates alternative solid catalyst design. researchgate.net |

Homogeneous Catalysis Systems

In homogeneous catalysis, the catalyst is in the same phase as the reactants and products, typically dissolved in the reaction medium. wikipedia.orgethz.ch This ensures excellent contact between the catalyst and reactants, often leading to high reaction rates and selectivity under mild conditions. nih.gov Traditional acid catalysis using sulfuric acid is a prime example of a homogeneous system. vedantu.com

While effective, homogeneous catalysts can be difficult and costly to separate from the product mixture, which can lead to product contamination and catalyst loss. ethz.ch The choice between homogeneous and heterogeneous systems often involves a trade-off between activity, selectivity, and process engineering challenges like catalyst recovery and recycling. ethz.ch

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants. wikipedia.org | Different phase from reactants. wikipedia.org |

| Activity/Selectivity | Often high due to well-defined active sites. ethz.ch | Can be lower; may be affected by mass transfer limitations. ethz.ch |

| Reaction Conditions | Often milder temperatures and pressures. nih.gov | May require higher temperatures. |

| Catalyst Separation | Difficult, often requires distillation or extraction. ethz.ch | Easy, by filtration or centrifugation. ethz.ch |

| Catalyst Recycling | Often difficult and expensive. ethz.ch | Generally straightforward. ethz.ch |

| Industrial Application | Large-scale liquid-phase processes. | Continuous fixed-bed reactors, slurry reactors. wikipedia.org |

Green Chemistry Principles in Synthesis (e.g., Ionic Liquid Catalysis)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles applicable to this compound synthesis include the use of catalytic reagents over stoichiometric ones and the design of energy-efficient processes. acs.org

A significant advancement in this area is the use of ionic liquids (ILs). ILs are salts with melting points below 100°C, often composed of large organic cations and various anions. qub.ac.uk They are considered "designer solvents" because their properties can be tuned for specific tasks. researchgate.net In esterification, ILs can act as both the catalyst and the solvent.

For example, a dual-nuclear functionalized ionic liquid has been successfully used for the catalytic synthesis of diisopropyl maleate. google.com This type of catalyst offers several advantages:

High Catalytic Activity : The acidic nature of the IL can be adjusted to ensure high catalytic efficiency. google.com

Water Absorption : The IL can absorb the water generated during the reaction, driving the equilibrium towards the product without the need for an external dehydrating agent. google.com

Easy Separation : Many ILs are immiscible with the ester product, allowing for simple phase separation after the reaction is complete. google.com

Recyclability : The ionic liquid catalyst can be recovered and reused multiple times with little to no loss in performance, reducing waste and cost. google.com

This approach aligns with green chemistry goals by simplifying the process, reducing waste, and potentially lowering energy consumption. google.comrsc.org

Table 4: Advantages of Ionic Liquid-Catalyzed Esterification

| Advantage | Description |

|---|---|

| Dual Functionality | Acts as both a catalyst and a solvent, simplifying the reaction setup. qub.ac.uk |

| Tunable Properties | Acidity, viscosity, and solubility can be modified by changing cation/anion pairs. qub.ac.ukresearchgate.net |

| Enhanced Reaction Rate | Can promote the reaction and absorb water, shifting the equilibrium. google.com |

| Simplified Product Separation | Product can often be separated by simple decantation due to immiscibility. google.com |

| High Recyclability | Catalyst can be easily recovered and reused for multiple cycles. google.com |

| Environmental Benefits | Low volatility reduces air pollution; replaces hazardous volatile organic solvents. qub.ac.uk |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is primarily achieved through the direct esterification of maleic anhydride with isotridecyl alcohol. This reaction typically proceeds in two stages: an initial rapid, non-catalytic formation of the monoester, followed by a slower, catalyzed conversion of the monoester to the diester. researchgate.net The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts, such as fumaric acid. zbaqchem.com

Key parameters influencing the synthesis include temperature, catalyst type and concentration, the molar ratio of reactants, and the continuous removal of water, which is a byproduct of the esterification. researchgate.netzbaqchem.com The reaction is an equilibrium-limited process; therefore, shifting the equilibrium towards the product side is essential for achieving high conversion rates. researchgate.net

Catalyst Selection: Acid catalysts are typically employed to accelerate the second stage of the esterification. zbaqchem.com Common homogeneous catalysts include p-toluenesulfonic acid and sulfuric acid. zbaqchem.com However, these can lead to challenges in separation and potential corrosion issues. google.com Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer advantages like easy separation from the reaction mixture and reusability, contributing to a more sustainable process. researchgate.netresearchgate.net The choice of catalyst and its concentration directly impacts the reaction rate and selectivity, with higher concentrations generally increasing the rate but also potentially promoting side reactions if not carefully controlled. zbaqchem.com

Reaction Temperature and Pressure: The reaction temperature is a crucial variable. Higher temperatures generally accelerate the reaction rate but can also lead to the formation of undesirable byproducts, including the isomerization of maleate to fumarate (B1241708) esters or thermal degradation of the product. zbaqchem.com The synthesis is often conducted under reflux conditions to control the temperature and facilitate the removal of water via azeotropic distillation, typically using a solvent like toluene. google.com Operating under vacuum during the final stages can also help to drive the reaction to completion by removing the last traces of water and unreacted alcohol.

Molar Ratio of Reactants: To drive the equilibrium towards the formation of the diester, an excess of the alcohol is often used. google.com A patent suggests using at least 1.1 moles of the monohydric alcohol for each carboxylic group available for esterification. google.com This excess helps to ensure the complete conversion of the maleic anhydride and the intermediate monoester.

Water Removal: The continuous removal of water formed during the esterification is arguably the most critical factor for achieving high yields. researchgate.net This is commonly accomplished by azeotropic distillation, where a solvent forms an azeotrope with water, which is then condensed and separated in a Dean-Stark trap, with the solvent being returned to the reactor. This effectively shifts the reaction equilibrium towards the product.

The following interactive table summarizes the impact of various reaction parameters on the synthesis of maleate esters, providing a general framework for optimizing this compound production.

| Parameter | Condition Range | Effect on Yield/Reaction Rate | Considerations |

|---|---|---|---|

| Temperature | 100 - 160°C | Increases reaction rate. | Higher temperatures (>160°C) can promote isomerization to fumarates and other side reactions. zbaqchem.com |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Acidic ion-exchange resins | Significantly increases the rate of the second esterification step. researchgate.netzbaqchem.com | Homogeneous catalysts require a neutralization step; heterogeneous catalysts simplify purification. google.comresearchgate.net |

| Molar Ratio (Alcohol:Anhydride) | 2.0:1 to 2.4:1 | Using an excess of alcohol drives the reaction equilibrium towards the diester product. google.com | A large excess increases raw material and recovery costs. |

| Water Removal | Azeotropic distillation (e.g., with toluene), Vacuum | Crucial for driving the reaction to completion and achieving high yields. researchgate.netgoogle.com | Requires appropriate equipment like a Dean-Stark trap and vacuum system. |

Purification and Isolation Methodologies for this compound

Following the synthesis, the crude this compound contains unreacted starting materials (isotridecyl alcohol), residual catalyst, and byproducts. A multi-step purification process is therefore necessary to achieve the desired product purity. The specific methodologies employed depend on the type of catalyst used and the required final product specifications.

Neutralization: If a homogeneous acid catalyst like sulfuric acid or p-toluenesulfonic acid was used, the first purification step is to neutralize the acidic components. google.com This is typically done by washing the crude product with an aqueous alkaline solution, such as sodium carbonate or sodium hydroxide, until a neutral pH is achieved. This step is followed by washing with water to remove the resulting salts and any remaining alkaline solution.

Removal of Unreacted Alcohol: The excess isotridecyl alcohol is typically removed by distillation under reduced pressure (vacuum distillation). google.com The significant difference in boiling points between this compound and isotridecyl alcohol allows for an efficient separation.

Decolorization and Final Polishing: The product may still contain colored impurities. Decolorization can be achieved by treating the ester with adsorbents like activated carbon or bleaching clays. google.com The plasticizer is agitated with the adsorbent at a moderately elevated temperature, followed by filtration to remove the solid adsorbent. An alternative method involves treating the plasticizer with a peracid while simultaneously steam stripping under vacuum at temperatures above 120°C to remove volatile impurities and decolorize the product. google.com

Filtration: Filtration is the final step to remove any suspended solids, such as residual catalyst, adsorbent materials, or fine particulates, ensuring a clear, high-purity final product.

The following interactive table outlines the common purification and isolation steps for this compound.

| Purification Step | Reagent/Method | Purpose | Key Aspects |

|---|---|---|---|

| Neutralization | Aqueous alkaline solution (e.g., Na2CO3, NaOH) | To remove residual acid catalyst. google.com | Only necessary for homogeneous acid-catalyzed processes. Followed by water washes. |

| Solvent/Alcohol Removal | Vacuum Distillation | To remove the azeotropic solvent (if used) and excess unreacted isotridecyl alcohol. google.com | Performed under reduced pressure to avoid thermal degradation of the ester. |

| Decolorization | Activated Carbon, Bleaching Clays, Peracid Treatment google.com | To remove colored impurities and improve product appearance. | Requires a subsequent filtration step to remove the adsorbent. |

| Filtration | Filter press, Cartridge filters | To remove any suspended solids for final product clarity. | Final polishing step to ensure product meets quality specifications. |

Chemical Reactivity and Mechanistic Studies of Diisotridecyl Maleate

Stereoisomerization Phenomena (Maleate to Fumarate (B1241708) Isomerization)

The conversion of maleates (the cis isomer) to fumarates (the trans isomer) is a well-documented stereoisomerization reaction. nih.govresearchgate.netnih.gov This transformation is of considerable interest as the two isomers often exhibit different physical and chemical properties. While the trans isomer is generally more stable due to reduced steric hindrance, the isomerization process can be influenced by several factors, including catalysts and reaction conditions.

The isomerization can be catalyzed by various means, including enzymatic and chemical methods. nih.govchemrxiv.org For instance, maleate (B1232345) isomerase facilitates this conversion through a nucleophilic attack by a cysteine residue, forming a covalent intermediate. nih.govchemrxiv.org Non-enzymatic catalysis can be achieved through radical processes, where thiyl radicals, for example, can catalytically promote the isomerization of maleate to fumarate in aqueous solutions. chemrxiv.org The efficiency of this catalysis can be influenced by the presence of intramolecular groups adjacent to the thiol unit. chemrxiv.org

Research has also explored photocatalytic methods for this isomerization. researchgate.netnih.gov Selective energy transfer catalysis using sensitizers like thioxanthone has been shown to facilitate the less common E→Z (fumarate to maleate) isomerization, driven by stabilizing nO→πC=O* interactions. nih.gov

Table 1: Factors Influencing Maleate to Fumarate Isomerization

| Factor | Description |

| Catalyst | Enzymes like maleate isomerase and chemical catalysts such as thiyl radicals can significantly lower the activation energy for isomerization. nih.govchemrxiv.org |

| Reaction Medium | The polarity and pH of the solvent can affect the rate and equilibrium of the isomerization reaction. |

| Temperature | Higher temperatures generally favor the formation of the more stable fumarate isomer. |

| Photocatalysis | The use of light and a photosensitizer can drive the isomerization, sometimes in the less thermodynamically favorable direction. researchgate.netnih.gov |

Addition Reactions of the Carbon-Carbon Double Bond

The electron-deficient nature of the double bond in diisotridecyl maleate makes it a prime site for various addition reactions. These reactions lead to the saturation of the double bond and the formation of new single bonds.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as a dienophile. wikipedia.orgiitk.ac.insigmaaldrich.commasterorganicchemistry.com The electron-withdrawing ester groups enhance its reactivity towards conjugated dienes. masterorganicchemistry.com The reaction proceeds in a concerted fashion, leading to the formation of a six-membered ring. wikipedia.orgiitk.ac.in The stereoselectivity of the Diels-Alder reaction is a key feature, with the relative orientation of the diene and dienophile determining the stereochemistry of the product. iitk.ac.in

Table 2: Key Aspects of this compound in Diels-Alder Reactions

| Feature | Description |

| Dienophile | The electron-deficient double bond of this compound readily reacts with electron-rich dienes. masterorganicchemistry.com |

| Stereoselectivity | The reaction typically favors the formation of the endo product due to secondary orbital interactions, although the exo product can also be formed. wikipedia.org |

| Catalysis | Lewis acids can be used to catalyze the reaction, increasing its rate and sometimes influencing the stereoselectivity. iitk.ac.in |

The carbon-carbon double bond of this compound can be saturated through hydrogenation, a reaction that involves the addition of hydrogen gas in the presence of a catalyst. google.comkit.edu This process converts the unsaturated maleate ester into the corresponding saturated succinate (B1194679) ester. A patent describes the hydrogenation of a cyclopentadiene-maleate adduct using a palladium on carbon (Pd/C) catalyst under hydrogen pressure to yield the saturated product. google.com The efficiency of hydrogenation is dependent on factors such as catalyst type, temperature, pressure, and the solvent used. kit.edu

The electrophilic carbon atoms of the double bond in this compound are susceptible to attack by nucleophiles. In what is known as a nucleophilic conjugate addition or Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.org This reaction is driven by the resonance stabilization of the resulting enolate intermediate. wikipedia.org A variety of nucleophiles, including amines, cyanides, and enolates, can participate in this type of reaction. wikipedia.org The initial addition product is an enolate which is then typically protonated to give the final saturated product. wikipedia.org

Electrophilic addition to the double bond of this compound is also a possible reaction pathway. unacademy.comthermofisher.comlibretexts.orgsavemyexams.comlumenlearning.com In this type of reaction, an electrophile is attracted to the electron-rich π-system of the double bond. The reaction is initiated by the attack of the π-electrons on the electrophile, forming a carbocation intermediate. lumenlearning.com This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this reaction is governed by the stability of the carbocation intermediate, following Markovnikov's rule in many cases. unacademy.com However, the electron-withdrawing nature of the ester groups in this compound can influence the regiochemistry of the addition.

Free radical addition provides another route for the reaction of the double bond in this compound. wikipedia.orgpharmaguideline.comorgoreview.comyoutube.com This mechanism is initiated by the formation of a free radical, which then adds to the double bond. wikipedia.orgorgoreview.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org A notable characteristic of free radical addition, particularly with hydrogen bromide in the presence of peroxides, is its anti-Markovnikov regioselectivity. pharmaguideline.com This is because the radical adds to the less substituted carbon to form the more stable radical intermediate. wikipedia.org Free radical mechanisms are also fundamental to the polymerization of vinyl monomers, a process where this compound can be involved. googleapis.comresearchgate.net

Transesterification Processes Involving this compound

Transesterification is a crucial reaction for this compound, involving the exchange of its isotridecyl alkoxy groups with another alcohol. This process is typically catalyzed by either an acid or a base and is reversible. wikipedia.orgmasterorganicchemistry.com The equilibrium can be shifted toward the products by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. scielo.br The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of an isotridecyl alcohol molecule to yield the new ester and regenerate the acid catalyst. scielo.br This process is generally slower than base-catalyzed transesterification. scielo.br

Base-Catalyzed Transesterification:

In the presence of a base, the alcohol reactant is deprotonated to form a more nucleophilic alkoxide. wikipedia.org This alkoxide then attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. scielo.br The subsequent collapse of this intermediate results in the formation of the new ester and an isotridecyl alkoxide, which then deprotonates the catalyst to continue the catalytic cycle. scielo.br Base-catalyzed transesterification is generally faster and more efficient for achieving high yields. scielo.br

A general representation of the transesterification of this compound with an alcohol (R-OH) is as follows:

This compound + 2 R-OH ⇌ Dialkyl maleate + 2 Isotridecyl alcohol

The reaction proceeds in a stepwise manner, with the initial transesterification of one ester group followed by the second. scielo.br

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

These reactions often follow pseudo-first-order or second-order kinetics, depending on the reaction conditions. scielo.bruts.edu.au The activation energy for the transesterification of vegetable oils typically ranges from 33.6 to 84 kJ/mol. uts.edu.au

Table 1: Representative Kinetic Parameters for the Transesterification of Vegetable Oil with Methanol (B129727) (as an analogue for this compound Transesterification)

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 51.37 kJ/mol | Heterogeneous catalyst | rdd.edu.iq |

| Forward Reaction Rate Constant (k1) | 1.137 x 10⁻⁶ m³mol⁻¹s⁻¹ | 20°C, NaOH catalyst | scielo.br |

| Reaction Order | 1.5 | External diffusion control | rdd.edu.iq |

This table presents data for the transesterification of edible oil, which can be considered analogous to the transesterification of this compound due to the presence of long alkyl chains.

Thermodynamic analysis of these transformations involves assessing the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Transesterification reactions are generally characterized by a small enthalpy change, as similar types of bonds are broken and formed. The entropy change is also typically small. The direction of the reaction is often driven by the relative stability of the reactants and products and the reaction conditions.

Table 2: Hypothetical Thermodynamic Data for this compound Transesterification

| Thermodynamic Parameter | Value | Significance |

| Enthalpy of Reaction (ΔH) | ~0 kJ/mol | Indicates a thermally neutral reaction. |

| Entropy of Reaction (ΔS) | Slightly positive | Suggests a slight increase in disorder. |

| Gibbs Free Energy (ΔG) | Slightly negative | Indicates a spontaneous reaction under standard conditions. |

This table is based on general principles of transesterification reactions and is for illustrative purposes, as specific thermodynamic data for this compound is not available.

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of molecules like this compound. researchgate.netnih.govacs.org These methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.net

For dialkyl maleates, computational studies have been employed to:

Elucidate the mechanism of isomerization: Studies on dimethyl maleate have used DFT to investigate the mechanism of amine-catalyzed cis-trans isomerization to dimethyl fumarate, identifying the key intermediates and transition states. researchgate.net

Analyze reactivity in Michael additions: Computational analysis of the thiol-Michael reaction with diethyl maleate has provided insights into the reaction energetics and the factors governing reactivity. nih.gov The influence of the alkyl chain length on the reaction energy has also been assessed, showing that longer chains have a minimal effect on the core reactivity. nih.gov

Predict selectivity in cycloaddition reactions: Molecular Electron Density Theory (MEDT) studies on the reaction of nitrones with ethylene (B1197577) derivatives, including maleates, have been used to rationalize the reactivity and selectivity of these reactions. acs.org

Table 3: Representative Computational Approaches for Studying Dialkyl Maleate Reactivity

| Computational Method | Application | Key Findings for Analogous Systems | Reference |

| Density Functional Theory (DFT) | Isomerization mechanism of dimethyl maleate | Elucidation of the stepwise reaction pathway. | researchgate.net |

| DFT with Solvent Model | Thiol-Michael addition to diethyl maleate | Calculation of activation barriers and reaction free energies. | nih.gov |

| Molecular Electron Density Theory (MEDT) | Cycloaddition reactions of maleates | Rationalization of regio- and stereoselectivity. | acs.org |

These computational approaches could be directly applied to this compound to provide a deeper understanding of its transesterification mechanism, predict its reactivity in various chemical transformations, and analyze the thermodynamic and kinetic parameters governing these processes.

Polymerization Science and Macromolecular Engineering with Diisotridecyl Maleate

Homopolymerization Characteristics and Polymerization Mechanisms

Dialkyl maleates, as 1,2-disubstituted ethylenic monomers, exhibit extremely low reactivity in radical homopolymerization. This reluctance to polymerize is attributed to significant steric hindrance caused by the two ester groups attached to the carbon-carbon double bond, which impedes the approach of propagating radical chains. Specifically, maleate (B1232345) esters with bulky alkyl groups like Diisotridecyl maleate show virtually no tendency to form homopolymers under typical free-radical conditions.

Studies on simpler dialkyl maleates, such as diethyl maleate and dibutyl maleate, confirm this characteristic. For instance, diethyl maleate does not homopolymerize with a standard radical initiator like 2,2'-azobisisobutyronitrile (AIBN) unless an isomerization catalyst is present to convert it to the trans-isomer, diethyl fumarate (B1241708). scispace.com Similarly, dibutyl maleate (DBM) demonstrates a homopolymerization ability that is close to zero, a phenomenon ascribed to its steric and electronic structure. sid.ir The much larger isotridecyl groups on DITDM would be expected to produce even greater steric hindrance, making its radical homopolymerization exceptionally unfavorable. The polymerization mechanism, if it were to occur, would follow a standard free-radical pathway involving initiation, propagation, and termination steps; however, the propagation step is severely inhibited. fujifilm.com

Copolymerization with Diverse Vinyl Monomers

While DITDM does not readily homopolymerize, it can be effectively copolymerized with a variety of vinyl monomers. In copolymerization, the steric hindrance of the maleate is less prohibitive as it is being incorporated into a growing chain initiated by a more reactive monomer. This allows for the synthesis of polymers where the properties of the comonomer are modified by the incorporation of DITDM units, which can act as internal plasticizers, enhance solubility in non-polar media, and improve film flexibility.

Emulsion polymerization is a versatile technique used to produce polymer latexes. ethernet.edu.et In this process, monomers are emulsified in an aqueous phase with surfactants, and polymerization is initiated by a water-soluble initiator. This method is particularly relevant for producing copolymers of vinyl acetate (B1210297) and dialkyl maleates, which are used in adhesives and coatings. d-nb.info

While specific research on the emulsion copolymerization of this compound is not widely available, studies on similar systems, such as vinyl acetate with dibutyl maleate (DBM), provide valuable insights. sid.ir These copolymers are often synthesized to improve the flexibility and water resistance of polyvinyl acetate (PVAc) films. d-nb.info The bulky, hydrophobic nature of the DITDM monomer would suggest it partitions strongly into the monomer droplets and micelles within the emulsion system. The copolymerization kinetics would be governed by the reactivity ratios of the monomers and the partitioning of the monomers between the aqueous and organic phases. rsc.org The incorporation of DITDM is expected to internally plasticize the resulting polymer, lowering its glass transition temperature and enhancing its performance in applications requiring flexibility.

Controlled Radical Polymerization (CRP) methods, also known as Reversible-Deactivation Radical Polymerization (RDRP), offer precise control over polymer molecular weight, architecture, and dispersity. mdpi.com The main techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (commonly copper) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. sigmaaldrich.com This allows for the synthesis of well-defined polymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a chain transfer agent, typically a dithio compound, which reversibly deactivates propagating chains through a degenerative transfer process. whiterose.ac.uknih.gov

Nitroxide-Mediated Polymerization (NMP): NMP employs stable nitroxide radicals to reversibly trap propagating polymer chains, controlling their growth. mdpi.com

While these techniques are powerful tools for creating complex polymer architectures, sigmaaldrich.com their application to 1,2-disubstituted olefins like DITDM is challenging due to the monomer's low reactivity. Specific studies detailing the controlled radical polymerization of this compound are scarce. However, the principles of CRP could theoretically be applied to the copolymerization of DITDM with more reactive monomers to produce well-defined block copolymers or polymers with specific end-functionalities.

Bulk and solution polymerization are common methods for synthesizing copolymers containing dialkyl maleates.

Bulk Polymerization: This technique involves polymerizing the monomers in the absence of a solvent, which can be efficient but challenging to control due to potential increases in viscosity. primescholars.comgoogle.com Bulk copolymerization has been used for systems involving maleate surfmers and methyl methacrylate, indicating its feasibility for related monomers. primescholars.com

Solution Polymerization: In this method, monomers and the initiator are dissolved in a solvent, which helps to control viscosity and dissipate heat. google.com Free radical solution copolymerization of vinyl acetate and dibutyl maleate has been successfully carried out in chloroform, which acts as both a solvent and a chain transfer agent to control molecular weight. sid.irresearchgate.net A similar approach would be applicable to the copolymerization of DITDM with vinyl monomers.

The table below, based on data from the copolymerization of vinyl acetate (VAc) and dibutyl maleate (DBM), illustrates typical experimental conditions for solution polymerization. It serves as a representative example, as specific kinetic parameters for DITDM would differ. sid.ir

| Experiment No. | Comonomer Molar Ratio ([VAc]0 : [DBM]0) | Initiator ([AIBN]0) Molar Ratio | Temperature (°C) | Polymerization Method |

|---|---|---|---|---|

| Exp. 1 | 1 : 1 | 0.01 | 60.0 | Bulk |

| Exp. 2 | 1 : 1 | 0.01 | 60.0 | Solution (in Chloroform) |

| Exp. 3 | 2.5 : 1 | 0.01 | 60.0 | Solution (in Chloroform) |

| Exp. 4 | 5 : 1 | 0.01 | 60.0 | Solution (in Chloroform) |

| Exp. 5 | 5 : 1 | 0.01 | 52.5 | Solution (in Chloroform) |

| Exp. 6 | 5 : 1 | 0.01 | 67.5 | Solution (in Chloroform) |

Click chemistry refers to a class of reactions that are highly efficient, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ugent.be These reactions are powerful tools for polymer synthesis and modification, enabling the creation of block copolymers, cyclic polymers, and functionalized macromolecules. ugent.benih.gov

The double bond in this compound is not typically reactive in standard click chemistry reactions like CuAAC. Therefore, to incorporate DITDM into polymers using this methodology, the monomer itself would first need to be functionalized with a "clickable" group, such as an azide (B81097) or an alkyne, on its alkyl chains. Alternatively, a copolymer containing DITDM could be prepared with a comonomer that possesses a clickable functional group, allowing for post-polymerization modification.

Graft Copolymerization and Polymer Surface Modification Strategies

Graft copolymerization is a method used to modify the properties of a polymer by covalently bonding chains of another polymer (grafts) onto its backbone. youtube.com This technique is widely used to alter surface properties, improve compatibility between different polymers, or introduce new functionalities. iiste.org

Strategies involving maleate-type structures often utilize maleic anhydride (B1165640) due to the high reactivity of the anhydride ring toward nucleophiles. rsc.org Copolymers of styrene (B11656) and maleic anhydride, for example, are common platforms for post-polymerization modification where the anhydride is opened by amines or alcohols to attach functional side chains. rsc.org

While DITDM lacks the reactive anhydride ring, polymers containing DITDM can be modified through grafting strategies. Two primary approaches can be envisioned:

"Grafting-from": A DITDM-containing copolymer backbone could be functionalized with initiator sites. A second monomer could then be polymerized from these sites, creating grafted chains.

"Grafting-to": Pre-synthesized polymer chains with reactive end-groups could be attached to a DITDM-containing polymer backbone that has complementary functional groups.

Furthermore, DITDM can be used in surface modification. For instance, it could be graft copolymerized onto the surface of a substrate to impart hydrophobicity or improve lubrication. This involves creating active sites on the surface (e.g., via plasma or radiation) which can initiate the polymerization of DITDM, anchoring the polymer chains to the material. iiste.org

Influence of this compound on Polymer Architecture and Macromolecular Properties

The incorporation of this compound into polymer chains, typically as a comonomer, exerts a significant influence on the final polymer architecture and its resultant macromolecular properties. The molecule's structure, characterized by a reactive carbon-carbon double bond and two large, branched C13 alkyl (isotridecyl) groups, allows it to act as a multifunctional modifier. Its primary roles are to introduce flexibility, control network density, and tailor the mechanical behavior of the resulting polymer systems.

Crosslinking Mechanisms and Network Formation

The maleate moiety of this compound contains a double bond that can participate in polymerization reactions, most commonly free-radical copolymerization. When incorporated into a polymer backbone alongside other vinyl monomers (such as styrene or acrylates), it can serve as a latent site for crosslinking or as a unit that modifies chain-to-chain interactions.

The process of network formation is highly dependent on the monomer composition and polymerization conditions. nih.gov In a typical free-radical process, an initiator generates free radicals that attack the double bonds of the monomers, initiating chain growth. If this compound is used as a comonomer with a divinyl monomer, it can be integrated into the three-dimensional network. However, due to the significant steric hindrance from its two large isotridecyl groups, its reactivity is lower compared to less bulky monomers. This steric bulk impedes the approach of propagating radical chains, which can result in a lower crosslinking density compared to systems using smaller dialkyl maleates.

The primary mechanism for network formation involving this compound is through copolymerization, where it becomes a permanent part of the polymer chains. This contrasts with its use as a non-reactive plasticizer. As part of the network, the long, flexible isotridecyl chains are covalently locked into the structure, creating significant internal plasticization and increasing the free volume between polymer chains. This leads to the formation of a softer, more flexible network structure. Mathematical models are often employed to understand and predict the mechanism of polymer network formation, as the final properties are heavily influenced by the network's structure. advancedsciencenews.com

Table 1: Conceptual Influence of this compound (DITDM) on Polymer Network Properties

| Property | Low DITDM Concentration | High DITDM Concentration | Rationale |

| Crosslink Density | High | Low | The bulky isotridecyl groups sterically hinder the formation of a dense network structure. |

| Free Volume | Low | High | The large, branched alkyl chains prevent efficient polymer chain packing, increasing interstitial space. |

| Chain Mobility | Restricted | Enhanced | Increased free volume and the flexibility of the alkyl chains allow for greater segmental motion. |

| Network Rigidity | High | Low | A lower crosslink density and higher chain mobility result in a less rigid, more flexible material. |

Stereochemical Control in Polymerization and its Impact on Material Behavior

Stereochemistry, or the spatial arrangement of atoms in a polymer, plays a critical role in determining the material's physical and mechanical properties. researchgate.net The term "tacticity" is used to describe the relative stereochemistry of adjacent chiral centers along a polymer backbone. libretexts.org The main forms of tacticity are:

Isotactic: All substituents are on the same side of the polymer chain.

Syndiotactic: Substituents alternate sides along the chain.

Atactic: Substituents are randomly arranged along the chain.

During the polymerization of the double bond in the maleate group of this compound, a new stereocenter can be formed on the polymer backbone. libretexts.org However, achieving a high degree of stereochemical control in free-radical polymerizations, the most common method for such monomers, is notoriously difficult. The presence of the extremely bulky isotridecyl ester groups would further complicate stereocontrol, as they would create a complex steric environment around the propagating radical.

Consequently, polymers incorporating this compound are expected to be predominantly atactic . This random arrangement of the bulky side groups prevents the polymer chains from packing into organized, crystalline structures. dntb.gov.ua The lack of crystallinity results in an amorphous polymer architecture. Amorphous polymers are characterized by a lack of long-range order, leading to properties such as transparency, lower rigidity, and the absence of a distinct melting point, exhibiting a glass transition instead. The impact of stereochemistry on polymer properties is profound; for example, isotactic polypropylene (B1209903) is a rigid, crystalline material, whereas atactic polypropylene is a soft, amorphous substance. bham.ac.uk

Development of Polymers with Tunable Mechanical Attributes

One of the most valuable applications of this compound in macromolecular engineering is the development of polymers with precisely tailored mechanical properties. frontiersin.org By varying the concentration of this compound as a comonomer or a reactive plasticizer, formulators can adjust the material's characteristics along a spectrum from rigid and hard to soft and elastomeric.

The large, branched isotridecyl side chains act as internal plasticizers. They increase the distance between polymer backbones, which weakens intermolecular forces like van der Waals interactions. researchgate.net This enhanced chain mobility leads to a significant reduction in the polymer's glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

The incorporation of this compound results in:

Decreased Tensile Modulus: The material becomes less stiff and more flexible.

Decreased Tensile Strength: The ultimate strength of the material is typically reduced.

Increased Elongation at Break: The material can be stretched more before it breaks, indicating increased ductility and flexibility.

This ability to tune mechanical properties is crucial in applications where specific performance attributes are required. For instance, in coatings or sealants, a higher concentration of this compound can be used to achieve greater flexibility and crack resistance. In more rigid applications, a lower amount can be used to provide a slight increase in impact resistance without significantly compromising hardness.

Table 2: Projected Mechanical Properties of a Styrene Copolymer with Varying this compound (DITDM) Content

| % DITDM (by weight) | Glass Transition Temp. (Tg) (°C) | Tensile Modulus (MPa) | Elongation at Break (%) |

| 0% (Pure Polystyrene) | ~100 | ~3000 | ~2 |

| 10% | ~65 | ~1800 | ~15 |

| 20% | ~30 | ~800 | ~50 |

| 30% | ~5 | ~300 | ~150 |

Polymer Degradation Mechanisms (Non-Biological)

The long-term stability and service life of polymeric materials are dictated by their resistance to various degradation mechanisms. For polymers derived from or containing this compound, the primary non-biological degradation pathways are thermal and hydrolytic degradation, which involve chemical changes to the polymer structure. scu.ac.ir

Thermal Degradation Profiles of this compound-Derived Polymers

Thermal degradation occurs when a polymer is exposed to elevated temperatures, leading to the cleavage of chemical bonds and a loss of physical properties. tainstruments.com The degradation of polymers containing this compound is a complex process involving multiple reactions, such as chain scission, depolymerization, and side-group elimination. researchgate.net

The thermal stability of such a polymer is influenced by the bond energies of its constituent chemical groups. The structure of this compound introduces two main points of potential thermal instability:

Ester Linkages: The C-O bonds in the ester groups are often the first to break at elevated temperatures, leading to chain scission and a reduction in molecular weight.

Branched Alkyl Chains: The isotridecyl groups, being large and branched aliphatic chains, can undergo random chain scission at high temperatures, producing smaller volatile hydrocarbon fragments.

Thermogravimetric Analysis (TGA) is commonly used to study the thermal degradation profile of polymers. For a polymer containing this compound, the TGA curve would likely show a multi-stage degradation process. The presence of the large alkyl groups may lower the onset temperature of degradation compared to a polymer with smaller, more stable side groups, as the tertiary carbons in the branched structure can be less stable.

Table 3: Conceptual Thermogravimetric Analysis (TGA) Data for Polymers

| Polymer System | Onset of Degradation (Tonset) | Temperature at 10% Weight Loss (T10) | Temperature at 50% Weight Loss (T50) |

| Poly(styrene-co-methyl acrylate) | ~350°C | ~375°C | ~420°C |

| Poly(styrene-co-DITDM) | ~320°C | ~350°C | ~400°C |

Hydrolytic Stability and Degradation of Polymeric Structures

While ester groups are inherently susceptible to hydrolysis, the specific structure of this compound imparts a considerable degree of hydrolytic stability. The two large, bulky isotridecyl groups provide a significant steric hindrance effect. These groups act as a protective, umbrella-like shield around the vulnerable ester linkages, making it physically difficult for water molecules to approach and attack the carbonyl carbon.

Furthermore, the long alkyl chains are highly hydrophobic (water-repelling). This hydrophobicity creates a non-polar microenvironment around the ester bonds, which repels polar water molecules and reduces their local concentration, thereby slowing down the rate of hydrolysis. While polymethacrylates are known to be more hydrolytically stable than polyacrylates, the steric shielding provided by the isotridecyl groups in this compound-containing polymers offers an additional layer of protection. mdpi.com

Therefore, while hydrolytic degradation can occur over long periods or under harsh conditions (e.g., high temperatures, extreme pH), polymers properly formulated with this compound are expected to exhibit good hydrolytic stability under normal environmental conditions due to the combined effects of steric hindrance and hydrophobicity.

Applications in Materials Science and Industrial Chemistry Research

Role as Chemical Intermediates in Organic Synthesis

As a chemical intermediate, diisotridecyl maleate (B1232345) serves as a starting point for the synthesis of more complex molecules with specific functionalities. rsc.orgpsu.edu The reactivity of its carbon-carbon double bond is central to its utility in organic synthesis.

A primary application of diisotridecyl maleate is in the production of diisotridecyl sulfosuccinate (B1259242). This is accomplished through a sulfonation reaction where a bisulfite salt is added across the double bond of the maleate ester. google.com The resulting sulfosuccinates are powerful anionic surfactants with applications in various fields.

Research has highlighted the synthesis of bis(isotridecyl) sulfosuccinate as a highly lipophilic counterion for hydrophobic ion pairing, a strategy used to increase the lipophilicity of therapeutic peptides and proteins. nih.gov In one study, bis(isotridecyl) sulfosuccinate was synthesized and shown to form highly lipophilic ion pairs with salmon calcitonin, enabling its solubilization in lipid-based drug delivery systems. researchgate.net The synthesis involved the esterification of maleic anhydride (B1165640) followed by the sulfonation of the resulting dialkyl maleate. researchgate.net Comparative studies have demonstrated that bis(isotridecyl) sulfosuccinate can significantly enhance the hydrophobicity of peptides and proteins when compared to standard counterions like docusate. nih.govresearchgate.net

Table 1: Synthesis of Sulfosuccinates from this compound

| Precursor | Reagent | Product | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Sodium bisulfite | Bis(isotridecyl) sulfosuccinate | Creates highly lipophilic counterions for drug delivery. researchgate.net | google.comresearchgate.net |

The carbon-carbon double bond in this compound can be hydrogenated to yield the corresponding saturated ester, diisotridecyl succinate (B1194679). This conversion transforms the unsaturated maleate into a stable succinic acid derivative. celanese.com While direct research on diisotridecyl succinate from this reaction is limited, the hydrogenation of other dialkyl maleates, such as dimethyl maleate, to their respective succinates is a well-established industrial process, often as an intermediate step in the production of 1,4-butanediol, tetrahydrofuran, and γ-butyrolactone. epo.org

The general process involves reacting the maleate ester with hydrogen in the presence of a selective hydrogenation catalyst. epo.org The resulting succinic acid esters are valuable intermediates in their own right, finding use in various areas of organic chemistry. celanese.com Methods for synthesizing succinic acid derivatives can also start from maleic acid or its anhydride, which are the initial building blocks for this compound itself. google.com

In the context of resin production, this compound is utilized more as a reactive modifier or comonomer rather than a primary building block. It can be incorporated into polymer chains to alter the properties of the final resin. For instance, dialkyl maleates, including ditridecyl maleate, are employed as flow-promoting compounds in polyphenylene ether resins. google.com By reacting with the resin matrix, it can enhance properties such as moldability and processability. google.com

Polymeric Material Modification and Functional Additive Research

This compound's long alkyl chains make it an effective agent for modifying the physical properties of polymers, particularly their flexibility and surface characteristics.

Plasticizers are additives that increase the flexibility and processability of polymers by lowering their glass transition temperature (Tg). mdpi.com this compound can function as a plasticizer. Plasticization can be achieved through two mechanisms: external and internal. researchgate.net External plasticizers are simply mixed with the polymer, while internal plasticizers are chemically bonded to the polymer chain, for example, through copolymerization. mdpi.com

This compound, with its reactive double bond, is suitable for use as an internal plasticizer. researchgate.net By copolymerizing it with other monomers, such as vinyl chloride, the bulky and flexible isotridecyl groups are permanently attached to the polymer backbone. This internal plasticization offers advantages over external plasticizers, as it prevents the additive from leaching out of the polymer over time, which can be a concern for traditional plasticizers like some phthalates. researchgate.net The use of various maleates, including di(2-ethylhexyl) maleate, is noted in vinyl chloride resin compositions. epo.org In polyphenylene ether resins, ditridecyl maleate acts as a flow modifier, which is a form of plasticization that improves melt processing. google.com

Table 2: this compound in Polymer Modification

| Polymer System | Role of this compound | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Polyvinyl Chloride (PVC) | Comonomer / Internal Plasticizer | Increased flexibility, reduced leaching. | Covalent bonding of isotridecyl groups to the polymer chain. mdpi.comresearchgate.net | researchgate.netepo.org |

In the coatings and adhesives industry, this compound serves as a functional component, primarily as a comonomer in the synthesis of the polymer binder. celanese.com It is used in the emulsion polymerization of vinyl and acrylic polymers, which form the basis of many modern paints and adhesives. celanese.com

When incorporated into the polymer backbone of a latex, the long isotridecyl side chains can influence the properties of the resulting film. They can enhance flexibility, improve adhesion to various substrates, and increase the water resistance of the coating or adhesive. The use of dialkyl maleates and fumarates, including ditridecyl maleate, has been documented in formulations for modified polyphenylene ether resins, which can be used to create articles with specific surface properties. google.com Furthermore, various maleate esters are listed as permissible components in the formulation of adhesives and coatings intended for food packaging applications, highlighting their role in this sector. ecfr.govecfr.gov

Research on Lubricant and Cutting Fluid Formulations

This compound is a subject of research and application in the formulation of high-performance lubricants and cutting fluids. Its utility stems from its properties as a lubricant additive and a base oil component.

Research has focused on leveraging this compound as an antiwear additive. A patent describes the synthesis of this compound for use in an antiwear composition for lubricating oils google.com. In this context, the ester is combined with molybdenum dithiocarbamate (B8719985) to enhance the solubility and stability of the additive package in mineral base oils, preventing precipitation over long-term storage and ensuring sustained antiwear performance google.com.

The compound is also identified as a commercial additive for cutting fluids, which are crucial in metalworking processes to cool and lubricate the cutting interface industrialchemicals.gov.aucuttingtoolsworld.com. The chemical composition of cutting fluids is complex, often involving a base oil (mineral or vegetable) and a variety of additives to improve properties like lubricity, cooling, and corrosion resistance researchgate.netnih.gov. Esters like this compound are investigated for their potential to enhance these properties. Studies on lubricant additives show that esters contribute to improved cold flow properties, good thermal stability, and lubricity in various industrial applications atamankimya.comdokumen.pub. The trend towards more environmentally friendly formulations has also spurred research into vegetable-oil-based cutting fluids, where synthetic esters can play a crucial role in improving performance and stability cuttingtoolsworld.comresearchgate.net.

| Application Area | Function of this compound | Key Research Finding | Reference |

| Lubricating Oils | Antiwear Additive Component | Improves solubility and stability of molybdenum-based antiwear agents in mineral oil. | google.com |

| Cutting Fluids | Lubricant Additive | Used commercially to enhance the performance of cutting fluids in metalworking. | industrialchemicals.gov.au |

| General Lubricants | Lubricity Improver / Base Stock | Provides good thermal stability and lubricity. | atamankimya.comdokumen.pub |

Applications in Reprographic Agents and Textile Products

The applications for this compound extend to specialized industrial products, including reprographic agents and textiles.

In the textile industry, the compound is reported to have commercial uses in fabric and textile products industrialchemicals.gov.au. Plasticizers and other additives are commonly used in textile coatings to impart flexibility and softness justdial.comgoogle.com. A report on hazardous chemicals found in textiles noted the presence of a related compound, bis(2-ethylhexyl) maleate, which is used as a plasticizer in textile coatings and oil additives greenpeace.org. This suggests that this compound likely serves a similar function, acting as a plasticizer or softener in polymer-based textile finishes. Its long alkyl chains would contribute to flexibility and a soft feel in the final product.

Furthermore, this compound has been identified for its commercial application in reprographic agents industrialchemicals.gov.au. Reprographic processes, which involve the reproduction of graphics and documents, often utilize toners and inks that are polymer-based. Copolymers containing maleate derivatives can be employed as wetting agents and dispersants for pigments in such formulations google.com. The function of this compound in this context would be to ensure the uniform dispersion of colorants within the liquid or powder base, contributing to the quality and stability of the final printed image.

Engineering of Novel Polymeric Materials

This compound is not only an additive but also a monomer used in the synthesis of new polymers with tailored properties.

Development of Specialty Polymers with Enhanced Performance

Specialty polymers are designed for high-performance applications where specific characteristics like thermal stability or distinct surface properties are required routledge.comtaylorfrancis.com. Research has demonstrated the use of this compound as a monomer in the creation of such specialty copolymers.

One patent details the synthesis of copolymers designed to function as high-performance wetting agents and dispersants google.com. In this process, this compound is used as an ethylenically unsaturated 1,2-dicarboxylic acid derivative, which is one of the key monomer components google.com. These resulting copolymers are particularly effective in paints, printing inks, and other polymeric compositions where stable and uniform dispersion of solid particles like pigments is essential google.com. The incorporation of the long, bulky isotridecyl groups from the maleate monomer into the polymer backbone influences the solubility and steric stabilization properties of the resulting dispersant polymer.

The broader field of polymer synthesis often utilizes monomers that can impart specific functionalities. The use of maleates and other unsaturated dicarboxylic acid derivatives is a common strategy to build polymer chains with desired attributes scirp.orgethernet.edu.et. Itaconic acid, for instance, is considered a bio-based alternative to maleic acid for creating specialty polymers mdpi.com. The synthesis of polymers from monomers is a foundational concept in chemistry, allowing for the creation of materials with a vast range of properties, from rigid thermosets to flexible elastomers mdpi.comlibretexts.org.

Structure-Property Relationship Studies in this compound-Derived Materials

Understanding the relationship between a polymer's chemical structure and its macroscopic properties is fundamental to materials science ubc.carsc.org. For materials derived from this compound, the key structural features influencing its properties are the cis-isomer geometry of the maleate double bond and, most significantly, the long, branched isotridecyl alkyl chains researchgate.net.

Therefore, in polymers derived from this compound, the large isotridecyl groups are expected to introduce significant free volume and chain separation, leading to increased flexibility and a lower glass transition temperature in the final material. The relationship between molecular structure and bulk properties is a central theme in designing new materials, whether they are polyesters with rigid rings to control crystallinity or epoxies where chemical changes during aging lead to embrittlement rsc.orgmdpi.com.

Research on Sustainable and Greener Plasticizer Design Principles

The widespread use of phthalate (B1215562) plasticizers and subsequent environmental and health concerns have driven research into designing "greener" alternatives researchgate.netmdpi.com. This research is guided by the principles of green chemistry, which include designing for degradation, using renewable feedstocks, and reducing toxicity mdpi.comresearchgate.net.

Maleates, including this compound, have been a focus of these studies. Research has explored how the molecular structure of maleate diesters influences both their performance and their environmental impact. One critical finding is that the geometry of the core molecule matters: the cis orientation of the ester groups in maleates, similar to phthalates, results in slower biodegradation compared to their trans isomers (fumarates) or saturated analogs (succinates) researchgate.net.

Another key design principle involves the structure of the alcohol side-chains. Studies have shown that maleates with linear alkyl chains are more readily biodegradable than those with branched chains nih.gov. While this compound contains branched chains, this line of research points toward a trade-off: branching may be desirable for certain physical properties, but linearity is preferred for faster environmental breakdown. These findings are crucial for the rational design of next-generation plasticizers that balance performance, safety, and sustainability mdpi.comresearchgate.net.

| Green Design Principle | Application to Maleate Plasticizers | Research Finding | Reference |

| Design for Biodegradation | Influence of molecular geometry | Succinates (saturated) and fumarates (trans-isomer) biodegrade faster than maleates (cis-isomer). | researchgate.net |

| Design for Biodegradation | Influence of alkyl chain structure | Maleates with linear side chains show higher rates of biodegradation compared to those with branched side chains. | nih.gov |

| Performance vs. Sustainability | Balancing properties | Maleate esters exhibit excellent plasticizing properties but can have significant resistance to biodegradation. | researchgate.net |

Environmental Fate and Ecotoxicological Research Methodologies General Principles

Biodegradation Pathways and Kinetics

Biodegradation is a primary pathway for the environmental degradation of organic compounds like Diisotridecyl maleate (B1232345). The rate and extent of this process are highly dependent on the molecular structure of the compound and the prevailing environmental conditions.

Aerobic Degradation: In the presence of oxygen, the primary biodegradation pathway for esters is initiated by enzymatic hydrolysis, cleaving the ester bonds to form maleic acid and isotridecyl alcohol. This initial step is often the rate-limiting factor. Studies on similar long-chain maleate diesters have shown that the structure of the alkyl chain significantly influences the rate of biodegradation. nih.govresearchgate.net Unbranched, linear alkyl chains tend to biodegrade more readily than branched chains, such as the isotridecyl groups in Diisotridecyl maleate. nih.govresearchgate.net The long, branched structure of the isotridecyl chains can cause steric hindrance, making it more difficult for microbial enzymes to access the ester linkage. Following the initial hydrolysis, the resulting maleic acid and isotridecyl alcohol would be further degraded by microorganisms. Maleic acid can enter central metabolic pathways, while the long-chain alcohol would likely undergo oxidation to the corresponding aldehyde and then to a carboxylic acid, which is subsequently degraded via β-oxidation.

Anaerobic Degradation: Under anaerobic conditions, such as those found in some sediments and water-logged soils, the degradation of this compound is expected to be significantly slower than under aerobic conditions. The initial hydrolytic cleavage of the ester bonds can still occur, but the subsequent degradation of the resulting alcohol and acid is much less efficient without oxygen as a terminal electron acceptor. The long-chain alkyl groups would be particularly persistent under these conditions.

The following table summarizes the expected relative rates of degradation based on general principles for long-chain esters.

| Environmental Compartment | Predominant Condition | Expected Biodegradation Rate for this compound |

| Surface Water | Aerobic | Slow to Moderate |

| Soil (well-aerated) | Aerobic | Slow to Moderate |

| Sediment (surface) | Aerobic | Slow |

| Sediment (deep) | Anaerobic | Very Slow |

| Water-logged Soil | Anaerobic | Very Slow |

This table is based on general principles for long-chain, branched esters and does not represent experimental data for this compound.

The primary environmental transformation products of this compound resulting from biodegradation are expected to be its hydrolysis products.

The initial step in the biodegradation of this compound is the enzymatic hydrolysis of one or both of the ester linkages. This results in the formation of the monoester, monoisotridecyl maleate, and subsequently maleic acid, along with isotridecyl alcohol.

Expected Primary Transformation Products from Biodegradation:

Monoisotridecyl maleate: Formed by the hydrolysis of one ester bond. Research on other long-chain maleates suggests that the monoester can be a transient but potentially inhibitory intermediate. nih.govresearchgate.net

Maleic Acid: A dicarboxylic acid that is generally readily biodegradable.

Isotridecyl Alcohol: A long, branched-chain alcohol. Its further degradation is expected to be slower than that of maleic acid.

Further degradation of these primary products would lead to a variety of smaller molecules as the carbon chains are broken down, ultimately leading to mineralization (conversion to carbon dioxide and water) under ideal aerobic conditions. The characterization of these transformation products typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of the metabolites.

Environmental Distribution and Mobility Studies

The environmental distribution and mobility of a chemical are largely determined by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For high molecular weight esters like this compound, certain general behaviors can be predicted.

Due to its long alkyl chains, this compound is expected to have very low water solubility and a high octanol-water partition coefficient. This suggests that it will have a strong tendency to partition from water into organic phases.

Mobility in Soil and Sediment: With a high Kow, this compound is expected to adsorb strongly to the organic matter in soil and sediment. This would result in low mobility in these compartments, meaning it is unlikely to leach significantly into groundwater.

Distribution in the Aquatic Environment: In aquatic systems, this compound would likely be found associated with suspended solids and bottom sediments rather than being dissolved in the water column. Its low vapor pressure also indicates that it is not likely to volatilize significantly from water or soil surfaces.

The following table summarizes the predicted environmental distribution and mobility of this compound based on the properties of similar high molecular weight esters.

| Property | Predicted Value/Behavior | Implication for Environmental Fate |

| Water Solubility | Very Low | Low concentration in the aqueous phase |

| Octanol-Water Partition Coefficient (Kow) | High | Strong adsorption to soil and sediment |

| Vapor Pressure | Very Low | Low potential for volatilization |

| Mobility in Soil | Low | Unlikely to leach to groundwater |

This table is based on the expected properties of high molecular weight esters and does not represent experimental data for this compound.

Adsorption and Desorption Investigations in Soil and Sediment Matrices